5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Physicochemical profiling Lead optimization Lipophilic ligand efficiency

5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS 2097910-01-3) is a differentiated heterocyclic building block combining a C2-ether-linked pyrimidine with a 5-bromo substituent. The bromo group serves simultaneously as a binding-site modulator and a versatile synthetic handle for late-stage diversification via Suzuki, Buchwald, or Sonogashira reactions—an advantage over the less reactive 5-chloro analog. The C2 ether connectivity, contrasted with C4 regioisomers, allows systematic probing of pyrimidine attachment geometry on target binding. Pair with the 5-chloro and non-halogenated analogs to assemble a complete halogen-scanning set for multiparametric SAR. Custom synthesis; request a quote for your required scale.

Molecular Formula C19H16BrN3O2
Molecular Weight 398.26
CAS No. 2097910-01-3
Cat. No. B2811479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
CAS2097910-01-3
Molecular FormulaC19H16BrN3O2
Molecular Weight398.26
Structural Identifiers
SMILESC1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C19H16BrN3O2/c20-14-10-21-19(22-11-14)25-15-8-9-23(12-15)18(24)17-7-3-5-13-4-1-2-6-16(13)17/h1-7,10-11,15H,8-9,12H2
InChIKeyMIJNMNGRCHJRAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS 2097910-01-3): A Specialized Bromo-Pyrimidine Ether Building Block for Early-Stage Discovery


5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS 2097910-01-3, molecular formula C₁₉H₁₆BrN₃O₂, molecular weight 398.26 g/mol) is a heterocyclic small molecule comprising a 5-bromopyrimidine core linked via a C2 ether to an N-(1-naphthoyl)-3-pyrrolidinol scaffold . The molecule integrates a halogen-substituted pyrimidine, a central pyrrolidine ring, and a naphthalene-1-carbonyl (1-naphthoyl) terminal group . Reported purity is typically ~95% . Although vendor descriptions refer to “potential biological activity,” no primary peer-reviewed pharmacological or industrial application data for the exact compound were identified in the indexed literature as of the search date. Information is primarily sourced from vendor technical datasheets, chemical supplier catalogs, and computational property predictions. This evidence guide therefore focuses on the structural, physicochemical, and chemical accessibility differentiators that influence material selection relative to its closest commercially available analogs.

Why Close Analogs of 5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine Cannot Substitute in SAR Campaigns


The 5-position halogen of the pyrimidine ring and the substitution regiochemistry (C2 vs. C4) represent critical structural levers that influence molecular interaction profiles, directing generic substitution risk . The targeted compound’s 5-bromo substituent serves as both a binding-site modulator and a synthetic diversification point—a dual function not simultaneously realized by the 5-chloro analog (CAS 2034575-38-5, MW 353.81 g/mol, ΔMW ≈ +44.5 versus Br variant) or the non-halogenated C4 regioisomer (MW ~319.4 g/mol) [1]. Furthermore, the C2 ether linkage establishes a distinct electron distribution on the pyrimidine ring compared with C4 connectivity, which can alter hydrogen-bonding geometry and π-stacking capacity in target binding sites . Without head-to-head comparative biological data, procurement decisions must rely on these structural and physicochemical differentiating factors, rendering in-class compound interchange inadvisable for lead optimization and SAR progression.

Quantitative Differentiation Map: 5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine vs. Key Analogs


Molecular Weight and Predicted Lipophilicity (clogP) Differential vs. 5-Chloro Analog

The 5-bromo compound (MW 398.26) carries a ~44.5 Da mass advantage over the 5-chloro analog (MW 353.81) [1]. Bromine substitution also confers higher predicted lipophilicity owing to the halogen’s greater polarizability. A predicted clogP of approximately 3.8 (XLOGP3) is estimated for the bromo compound, versus ~3.3 for the chloro congener . This differential translates into a measurable difference in the LipE metric (pIC₅₀ minus clogP), a parameter routinely used to prioritize compounds in lead optimization programs where membrane permeability is a design criterion.

Physicochemical profiling Lead optimization Lipophilic ligand efficiency

Halogen-Bonding Potential and Reactivity: 5-Br vs. 5-Cl vs. 5-H

The 5-bromo substituent is a stronger halogen-bond donor (σ-hole magnitude) relative to 5‑chloro and is absent in the non-halogenated C4‑regioisomer. In class-level modeling studies, aryl bromides demonstrate approximately 1.5–2.0× larger positive electrostatic potential on the halogen σ‑hole compared with analogous aryl chlorides . Additionally, the aryl bromide site enables Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) with documented conversion efficiencies exceeding 80% for analogous 5‑bromopyrimidine substrates under standard conditions, whereas the corresponding 5‑chloropyrimidine reactions typically require more forcing conditions or specialized ligands to achieve comparable yields .

Halogen bonding Cross-coupling Medicinal chemistry

Regioisomeric Attachment (C2 vs. C4) and Implications for Target Recognition

The ether linkage at the pyrimidine C2 position places the pyrrolidine‑naphthalene moiety in a different trajectory relative to the heterocycle’s nitrogen lone pairs compared with the C4‑linked regioisomer (4‑{[1‑(naphthalene‑1‑carbonyl)pyrrolidin‑3‑yl]oxy}pyrimidine, MW 319.4) . In computational docking experiments on related pyrimidine‑pyrrolidine scaffolds, C2‑ether substitution has been associated with altered hydrogen‑bonding geometry to hinge‑region residues in kinase ATP‑binding sites compared with C4‑ether analogs, producing calculated ΔG differences of 1–2 kcal/mol in favor of the C2 regioisomer for certain kinase templates . Although direct experimental confirmation is unavailable for the target compound, the regioisomeric distinction represents a critical consideration for target‑based library design.

Regiochemistry Binding mode Scaffold hopping

Predicted Physicochemical Profile and Drug‑Likeness Assessment vs. Structural Analogs

The target compound satisfies Lipinski’s Rule of Five (MW <500, clogP <5, H‑bond donors = 0, H‑bond acceptors = 5). The predicted topological polar surface area (tPSA) is approximately 68 Ų, within the acceptable range for oral bioavailability (<140 Ų) . In comparison, the 4‑regioisomer (non‑brominated) has a comparable tPSA (~68 Ų) but a lower MW (319.4) and an estimated clogP ~0.5 log units lower, placing it in a different chemical space quadrant . The 5‑chloro analog (MW 353.81, predicted clogP ~3.3) occupies an intermediate position [1]. This property spread permits systematic exploration of halogen‑dependent effects on ADME parameters within a conserved scaffold framework.

Drug-likeness ADME prediction Fragment-based drug discovery

Availability and Sourcing: A Distinct Commercial Entity for Focused Library Procurement

The target compound is currently listed as a distinct catalog item by multiple suppliers under CAS 2097910-01-3, with specified purity of ~95% . The 5‑chloro analog (CAS 2034575-38-5) and the non‑halogenated 4‑regioisomer are separately cataloged under their own distinct CAS numbers [1]. This separate cataloging confirms that the compound is recognized as an independent chemical entity in commercial supply chains, enabling precise procurement for research programs requiring this specific halogen‑substitution pattern.

Chemical sourcing Compound acquisition Research supply chain

Note on Limited High-Strength Differential Evidence

No primary peer-reviewed publications, patent examples, or publicly available biological assay data were identified for CAS 2097910-01-3 as of this search. Similarly, no primary quantitative pharmacological data were found for its closest structural analogs (5-chloro analog CAS 2034575-38-5; 4-regioisomer). Consequently, the differential evidence presented in this guide is limited to physicochemical, structural, and synthetic-chemistry differentiation (Evidence Tags: Class-level inference; Supporting evidence). Procurement decisions must therefore be based on these chemical property distinctions and the compound’s role as a synthetic building block, rather than on demonstrated biological superiority. Users requiring target-specific activity data for final selection are advised to request custom screening data from suppliers or conduct in-house profiling.

Evidence transparency Research compound selection

Application Scenarios for 5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine Based on Structural and Chemical Differentiation Evidence


Structure–Activity Relationship (SAR) Halogen Scanning in Lead Optimization Programs

The target compound enables systematic evaluation of the 5‑bromo substituent on pyrimidine‑containing lead series. Combined with the 5‑chloro analog (CAS 2034575-38-5) and the non‑halogenated 4‑regioisomer, a complete halogen‑scanning set covering Br, Cl, and H at position 5 (with corresponding regioisomeric control) can be assembled for multiparametric SAR assessment [1].

Late‑Stage Diversification via Palladium‑Catalyzed Cross‑Coupling

The aryl bromide at position 5 provides a versatile synthetic handle for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira coupling reactions, allowing late‑stage installation of aryl, heteroaryl, amine, or alkyne substituents without modifying the conserved pyrrolidine‑naphthalene pharmacophore . This reactivity advantage over the 5‑chloro variant (which typically requires harsher conditions) positions the bromo compound as the preferred diversification scaffold when synthetic efficiency is a priority .

Physicochemical Probe for Lipophilicity‑Driven Property Optimization

The ~0.5 log‑unit higher predicted clogP of the bromo compound relative to its chloro and non‑halogenated counterparts provides a quantifiable lipophilicity increment for assessing the impact of halogen identity on membrane permeability, metabolic stability, and off‑target promiscuity within a matched molecular pair framework [1].

Regioisomeric Control in Target‑Binding Hypothesis Testing

The C2‑ether connectivity of this compound, contrasted with the C4‑ether regioisomer, allows researchers to probe whether the pyrimidine attachment point influences binding mode or selectivity. This is particularly relevant when computational docking or co‑crystal structures suggest a preference for C2‑directed vectors toward hinge‑region residues .

Quote Request

Request a Quote for 5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.